molecular formula C18H17N3O4 B12913162 Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate CAS No. 18472-23-6

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate

Cat. No.: B12913162
CAS No.: 18472-23-6
M. Wt: 339.3 g/mol
InChI Key: AZQOYOOXFMMBLI-UHFFFAOYSA-N
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Description

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrazino[1,2-a]pyrimidine core, which is fused with a phenyl group and an ethyl ester moiety. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazine with triethyl methanetricarboxylate, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Biological Activity

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate is a compound belonging to the class of 4H-pyrazino(1,2-a)pyrimidine derivatives. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular Formula C18H17N3O4
Molecular Weight 341.35 g/mol
CAS Number 1246893-00-4
Synonyms Ethyl 2-(4-oxo-3-phenyl...)

Central Nervous System (CNS) Effects

Research indicates that compounds similar to this compound exhibit significant CNS activity. Notably, studies have demonstrated that these compounds can inhibit symptoms of depression in animal models. For instance, they have shown efficacy in reducing ptosis induced by reserpine and prolonging hexobarbital sleep time in mice, which are indicative of antidepressant activity .

Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties. In vitro studies have indicated that certain derivatives can inhibit tumor cell proliferation across various cancer cell lines. The mechanisms involved often include the modulation of signaling pathways critical for cell survival and proliferation. For example, some studies have highlighted the role of these compounds in downregulating CD44 expression and inhibiting ERK phosphorylation in malignant pleural mesothelioma cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazino-pyrimidine compounds:

  • Antidepressant Effects : A study demonstrated that a related compound significantly reduced depressive-like behaviors in mice, suggesting potential for treating mood disorders .
  • Antitumor Mechanisms : Research on a similar compound showed that it effectively inhibited cell viability in malignant pleural mesothelioma models, indicating a possible role in cancer therapy .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds might exert their effects through modulation of key signaling pathways involved in cell survival and apoptosis.

Properties

CAS No.

18472-23-6

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxypropanoate

InChI

InChI=1S/C18H17N3O4/c1-3-24-18(23)12(2)25-16-15(13-7-5-4-6-8-13)17(22)21-10-9-19-11-14(21)20-16/h4-12H,3H2,1-2H3

InChI Key

AZQOYOOXFMMBLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3

Origin of Product

United States

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